molecular formula C20H22BrClO4 B5050128 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5050128
M. Wt: 441.7 g/mol
InChI Key: GIFGRDWYXKCFEK-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and multiple ether linkages

Properties

IUPAC Name

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrClO4/c1-3-4-15-5-7-19(20(13-15)23-2)26-12-10-24-9-11-25-18-8-6-16(22)14-17(18)21/h3,5-8,13-14H,1,4,9-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGRDWYXKCFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 2-Bromo-4-chlorophenol: This can be achieved by bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.

    Formation of 2-(2-Bromo-4-chlorophenoxy)ethanol: This involves the reaction of 2-Bromo-4-chlorophenol with ethylene oxide under basic conditions.

    Synthesis of this compound: The final step involves the reaction of 2-(2-Bromo-4-chlorophenoxy)ethanol with 2-methoxy-4-prop-2-enylbenzene in the presence of a suitable base and solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.

Major Products:

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenoxy derivatives.

Scientific Research Applications

1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-Bromo-4-chlorophenol
  • 2-(2-Bromo-4-chlorophenoxy)ethanol

Uniqueness: 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of multiple ether linkages, bromine, and chlorine atoms, which confer distinct chemical and biological properties

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